REACTION_CXSMILES
|
C(CN)O.[CH2:5]([NH2:8])[CH2:6][NH2:7].P(=O)(O)(O)O.[NH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH2:20].[NH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.NCCNCCO>>[NH2:7][CH2:6][CH2:5][NH:8][CH2:19][CH2:18][NH:17][CH2:16][CH2:15][NH2:14].[NH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH:20][CH2:25][CH2:26][NH:21][CH2:22][CH2:23][NH2:24]
|
Name
|
|
Quantity
|
3.75 mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
3.75 mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0.054 mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNCCNCCN
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNCCNCCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(CN)O.[CH2:5]([NH2:8])[CH2:6][NH2:7].P(=O)(O)(O)O.[NH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH2:20].[NH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.NCCNCCO>>[NH2:7][CH2:6][CH2:5][NH:8][CH2:19][CH2:18][NH:17][CH2:16][CH2:15][NH2:14].[NH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH:20][CH2:25][CH2:26][NH:21][CH2:22][CH2:23][NH2:24]
|
Name
|
|
Quantity
|
3.75 mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
3.75 mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0.054 mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNCCNCCN
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNCCNCCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |